molecular formula C6H7NO2 B034538 5-(hydroxymethyl)pyridin-2(1H)-one CAS No. 109205-68-7

5-(hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B034538
CAS No.: 109205-68-7
M. Wt: 125.13 g/mol
InChI Key: JLPOBAADYFDVAV-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by a hydroxymethyl group attached to the fifth position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one typically involves the hydroxymethylation of pyridin-2(1H)-one. One common method is the reaction of pyridin-2(1H)-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the fifth position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-carboxypyridin-2(1H)-one.

    Reduction: The compound can be reduced to form 5-(hydroxymethyl)piperidin-2-one.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 5-Carboxypyridin-2(1H)-one

    Reduction: 5-(Hydroxymethyl)piperidin-2-one

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2(1H)-one: The parent compound without the hydroxymethyl group.

    5-Methylpyridin-2(1H)-one: A similar compound with a methyl group instead of a hydroxymethyl group.

    5-Carboxypyridin-2(1H)-one: The oxidized form of 5-(hydroxymethyl)pyridin-2(1H)-one.

Uniqueness

This compound is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and form hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the design of enzyme inhibitors.

Properties

IUPAC Name

5-(hydroxymethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPOBAADYFDVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475905
Record name 5-(hydroxymethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109205-68-7
Record name 5-(hydroxymethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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